molecular formula C26H22ClN7O B12404584 HDAC1/2 and CDK2-IN-1

HDAC1/2 and CDK2-IN-1

Katalognummer: B12404584
Molekulargewicht: 483.9 g/mol
InChI-Schlüssel: XHELPOUKGPDRRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HDAC1/2 and CDK2-IN-1, also known as compound 14d, is a potent dual inhibitor of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. It exhibits significant antitumor activity by blocking the cell cycle and inducing apoptosis.

Vorbereitungsmethoden

The synthesis of HDAC1/2 and CDK2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.

    Formation of this compound: The intermediate compounds undergo further reactions, including coupling and deprotection, to form the final product. .

Analyse Chemischer Reaktionen

HDAC1/2 and CDK2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. .

Wissenschaftliche Forschungsanwendungen

HDAC1/2 and CDK2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the inhibition of histone deacetylase and cyclin-dependent kinase activities. It helps in understanding the role of these enzymes in various biochemical processes.

    Biology: In biological research, the compound is used to investigate the effects of histone deacetylase and cyclin-dependent kinase inhibition on cell cycle regulation, gene expression, and apoptosis.

    Medicine: The compound has potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies for inhibiting tumor growth and inducing cancer cell death.

    Industry: This compound can be used in the development of new drugs and therapeutic agents targeting histone deacetylase and cyclin-dependent kinase pathways

Wirkmechanismus

HDAC1/2 and CDK2-IN-1 exerts its effects by inhibiting the activities of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. The inhibition of histone deacetylase leads to increased acetylation of histones, resulting in relaxed chromatin structure and altered gene expression. The inhibition of cyclin-dependent kinase 2 blocks the cell cycle progression, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and gene expression .

Vergleich Mit ähnlichen Verbindungen

HDAC1/2 and CDK2-IN-1 is unique due to its dual inhibitory activity against both histone deacetylase and cyclin-dependent kinase. Similar compounds include:

Eigenschaften

Molekularformel

C26H22ClN7O

Molekulargewicht

483.9 g/mol

IUPAC-Name

N-(2-aminophenyl)-4-[[2-chloro-6-(4-methylanilino)purin-9-yl]methyl]benzamide

InChI

InChI=1S/C26H22ClN7O/c1-16-6-12-19(13-7-16)30-23-22-24(33-26(27)32-23)34(15-29-22)14-17-8-10-18(11-9-17)25(35)31-21-5-3-2-4-20(21)28/h2-13,15H,14,28H2,1H3,(H,31,35)(H,30,32,33)

InChI-Schlüssel

XHELPOUKGPDRRH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.